molecular formula C12H8F2OP+ B3059170 Bis(4-fluorophenyl)phosphine oxide CAS No. 94940-35-9

Bis(4-fluorophenyl)phosphine oxide

Cat. No.: B3059170
CAS No.: 94940-35-9
M. Wt: 237.16 g/mol
InChI Key: MIYITCTXDGORJJ-UHFFFAOYSA-N
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Description

Bis(4-fluorophenyl)phosphine oxide: is an organophosphorus compound with the molecular formula C12H9F2OP It is characterized by the presence of two 4-fluorophenyl groups attached to a phosphine oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-fluorophenyl)phosphine oxide typically involves the reaction of 4-fluorophenylmagnesium bromide with phosphorus trichloride, followed by oxidation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:

  • Formation of Grignard Reagent:

    4-Fluorobromobenzene+Magnesium4-Fluorophenylmagnesium bromide\text{4-Fluorobromobenzene} + \text{Magnesium} \rightarrow \text{4-Fluorophenylmagnesium bromide} 4-Fluorobromobenzene+Magnesium→4-Fluorophenylmagnesium bromide

  • Reaction with Phosphorus Trichloride:

    4-Fluorophenylmagnesium bromide+Phosphorus trichlorideBis(4-fluorophenyl)phosphine\text{4-Fluorophenylmagnesium bromide} + \text{Phosphorus trichloride} \rightarrow \text{Bis(4-fluorophenyl)phosphine} 4-Fluorophenylmagnesium bromide+Phosphorus trichloride→Bis(4-fluorophenyl)phosphine

  • Oxidation:

    Bis(4-fluorophenyl)phosphine+Oxidizing agentBis(4-fluorophenyl)phosphine oxide\text{Bis(4-fluorophenyl)phosphine} + \text{Oxidizing agent} \rightarrow \text{this compound} Bis(4-fluorophenyl)phosphine+Oxidizing agent→Bis(4-fluorophenyl)phosphine oxide

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(4-fluorophenyl)phosphine oxide undergoes various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

  • Reduction: Reduction reactions can convert this compound back to bis(4-fluorophenyl)phosphine.

  • Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products:

    Oxidation Products: Higher oxidation state phosphorus compounds.

    Reduction Products: Bis(4-fluorophenyl)phosphine.

    Substitution Products: Derivatives with substituted phenyl rings.

Scientific Research Applications

Chemistry: Bis(4-fluorophenyl)phosphine oxide is used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. It may have applications in drug discovery and development.

Industry: The compound is used in the production of flame-retardant materials and as a crosslinking agent in polymer chemistry. It is also employed in the synthesis of advanced electronic materials due to its dielectric properties .

Mechanism of Action

The mechanism by which bis(4-fluorophenyl)phosphine oxide exerts its effects depends on its application. In flame retardancy, it acts by scavenging free radicals required for combustion and promoting the formation of a dense char layer that inhibits the penetration of heat and fuel . In coordination chemistry, it forms stable complexes with transition metals, facilitating various catalytic reactions.

Comparison with Similar Compounds

  • Bis(4-fluorophenyl)phenylphosphine oxide
  • Tris(4-fluorophenyl)phosphine oxide
  • Diphenyl(4-fluorophenyl)phosphine oxide

Comparison: Bis(4-fluorophenyl)phosphine oxide is unique due to the presence of two 4-fluorophenyl groups, which impart specific electronic and steric properties. Compared to bis(4-fluorophenyl)phenylphosphine oxide, it has a simpler structure and different reactivity. Tris(4-fluorophenyl)phosphine oxide, on the other hand, has three fluorophenyl groups, leading to different physical and chemical properties .

Properties

IUPAC Name

bis(4-fluorophenyl)-oxophosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2OP/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYITCTXDGORJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)[P+](=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2OP+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10537195
Record name Bis(4-fluorophenyl)(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94940-35-9
Record name Bis(4-fluorophenyl)(oxo)phosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10537195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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